N,N'-propane-1,2-diylbis(3-methoxybenzamide)
Overview
Description
N,N’-propane-1,2-diylbis(3-methoxybenzamide): is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound, in particular, features a propane-1,2-diyl linker between two 3-methoxybenzamide groups, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-propane-1,2-diylbis(3-methoxybenzamide) typically involves the reaction of propane-1,2-diamine with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Propane-1,2-diamine+23-methoxybenzoyl chloride→N,N’-propane-1,2-diylbis(3-methoxybenzamide)+2HCl
Industrial Production Methods: On an industrial scale, the production of N,N’-propane-1,2-diylbis(3-methoxybenzamide) can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-propane-1,2-diylbis(3-methoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
Oxidation: 3-methoxybenzoic acid or 3-methoxybenzaldehyde.
Reduction: N,N’-propane-1,2-diylbis(3-methoxybenzylamine).
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N’-propane-1,2-diylbis(3-methoxybenzamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-propane-1,2-diylbis(3-methoxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
N,N’-ethane-1,2-diylbis(3-methoxybenzamide): Similar structure but with an ethane linker instead of propane.
N,N’-butane-1,2-diylbis(3-methoxybenzamide): Similar structure but with a butane linker instead of propane.
N,N’-propane-1,2-diylbis(4-methoxybenzamide): Similar structure but with methoxy groups at the 4-position instead of the 3-position.
Uniqueness: N,N’-propane-1,2-diylbis(3-methoxybenzamide) is unique due to its specific linker length and position of the methoxy groups, which can influence its chemical reactivity and biological activity. The propane linker provides a specific spatial arrangement that can affect the compound’s interaction with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
3-methoxy-N-[2-[(3-methoxybenzoyl)amino]propyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13(21-19(23)15-7-5-9-17(11-15)25-3)12-20-18(22)14-6-4-8-16(10-14)24-2/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFXFCFLOBEWPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)OC)NC(=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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